N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative featuring a 4-cyanophenyl group attached to the acetamide nitrogen and a 4-fluorophenyl-substituted pyrimidinyloxy moiety.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-13-10-19(25-20(23-13)15-4-6-16(21)7-5-15)27-12-18(26)24-17-8-2-14(11-22)3-9-17/h2-10H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGOGJXTUKQFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-cyanophenylamine: This can be synthesized from 4-cyanobenzonitrile through a reduction reaction.
Synthesis of 2-(4-fluorophenyl)-6-methylpyrimidin-4-ol: This intermediate is prepared through a condensation reaction involving 4-fluoroaniline and acetylacetone, followed by cyclization.
Formation of the final compound: The final step involves the reaction of 4-cyanophenylamine with 2-(4-fluorophenyl)-6-methylpyrimidin-4-ol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl and pyrimidinyl groups.
Reduction: Reduced forms of the nitrile and pyrimidinyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Anticancer Properties
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide has been investigated for its anticancer properties. It is believed to act as an inhibitor of specific protein kinases that are implicated in cancer cell proliferation. The modulation of kinase activity can lead to the inhibition of tumor growth and metastasis.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to disrupt signaling pathways critical for cancer cell survival and proliferation .
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In vitro studies revealed that this compound could reduce oxidative stress in neuronal cells, thereby protecting them from apoptosis induced by neurotoxic agents .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Medicinal chemists are exploring modifications to enhance its efficacy and selectivity against target proteins.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Researchers are continually optimizing synthetic routes to improve yield and reduce costs.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Key Substituents (Pyrimidine/Pyridine) | Phenyl Group | Molecular Weight* | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| Target Compound | 2-(4-Fluorophenyl), 6-methyl | 4-Cyanophenyl | ~378† | Not reported | Not given |
| AJ5d (Ev3) | 3-(4-Fluorophenyl), thio linkage | 2-Chlorophenyl | Not reported | Not reported | 61 |
| L868-0935 (Ev9) | 2-(3-Methylpiperidinyl), 6-methyl | 4-Fluorophenyl | 358.41 | Not reported | Not given |
| M180-0164 (Ev14) | 2-(4-Fluorophenyl), 6-methyl | 4-Acetylphenyl | 379.39 | Not reported | Not given |
| 11e (Ev8) | 3-Cyano, 4-(4-Fluorophenyl) | 4-Cyanophenyl | Not reported | 190–192 | 60 |
*Molecular weights are calculated or derived from evidence. †Estimated based on structural analogy to M180-0164 (C21H18FN3O3 → Target: C20H15FN4O2).
Biological Activity
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Cyanophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrimidine Derivative : Known for various biological activities, including anti-cancer properties.
- Acetamide Functionality : Often linked to enhanced solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 320.34 g/mol.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and growth.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
- Induction of Apoptosis : There is evidence suggesting that this compound can induce programmed cell death in cancer cells, making it a candidate for anti-cancer therapies.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction | |
| A549 (Lung Cancer) | 15.0 | Enzyme inhibition | |
| HeLa (Cervical Cancer) | 10.0 | Receptor modulation |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines at micromolar concentrations.
Case Studies
- Case Study on MCF-7 Cells : In a study conducted by Zhang et al., this compound was shown to significantly reduce cell viability in MCF-7 cells through the activation of caspase pathways, leading to apoptosis .
- A549 Cell Line Research : Another investigation revealed that this compound inhibited the proliferation of A549 lung cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production, thus promoting oxidative stress .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective anti-tumor agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
- Excretion : Renal excretion is significant; monitoring kidney function is advisable during therapy.
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
